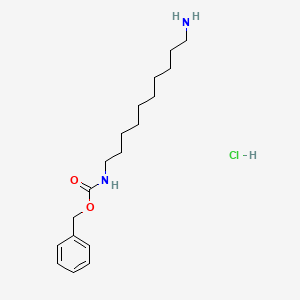

n-Carbobenzoxy-1,10-diaminodecane hydrochloride

Description

Properties

IUPAC Name |

benzyl N-(10-aminodecyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIZWAPVTINSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051420-13-3 | |

| Record name | N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Carbobenzoxy-1,10-diaminodecane Hydrochloride: A Technical Guide to Aliphatic Linkerology

Introduction

In the rapidly evolving fields of Targeted Protein Degradation (TPD) and lipid nanoparticle (LNP) formulation, the architectural precision of bifunctional linkers dictates the success of the final therapeutic molecule. n-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) is a premium monoprotected diaminoalkane that serves as a critical building block in advanced bioconjugation. By providing a highly flexible, hydrophobic 10-carbon spacer with orthogonally protected amine termini, this compound bridges the gap between synthetic feasibility and biological efficacy.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale in PROTAC (Proteolysis Targeting Chimera) design, and field-proven experimental workflows for its application.

Physicochemical Profiling

Understanding the physical and chemical parameters of n-Carbobenzoxy-1,10-diaminodecane hydrochloride is essential for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations. The hydrochloride salt form significantly enhances the stability of the free amine, preventing spontaneous atmospheric oxidation or unwanted polymerization during storage [1].

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | Benzyl N-(10-Aminodecyl)carbamate Hydrochloride |

| CAS Registry Number | 1051420-13-3 |

| Molecular Formula | C18H30N2O2 · HCl |

| Molecular Weight | 342.91 g/mol |

| Appearance | White to almost white powder to crystal |

| Melting Point | 175.0 °C to 179.0 °C |

| Purity (HPLC) | > 98.0% |

| Solubility | Soluble in Methanol, DMF, and DMSO; sparingly soluble in non-polar organics |

Mechanistic Rationale in Bioconjugation and PROTACs

The selection of n-Carbobenzoxy-1,10-diaminodecane hydrochloride is rarely arbitrary; it is driven by strict structural and thermodynamic requirements [2].

The Causality of the C10 Aliphatic Chain: In PROTAC design, the linker must facilitate the formation of a stable ternary complex (Target Protein–PROTAC–E3 Ligase). A 10-carbon (decane) aliphatic chain provides a "Goldilocks" spatial geometry. It spans approximately 12–15 Ångströms, which is sufficiently long to prevent steric clashes between the target protein and the E3 ligase, yet short enough to minimize the entropic penalty paid when the molecule folds into its active conformation. Furthermore, the purely aliphatic nature of the decane core increases the lipophilicity of the molecule, which can enhance cell membrane permeability compared to highly polar PEG-based linkers.

The Logic of Orthogonal Protection (Cbz): The carboxybenzyl (Cbz) group protects one terminus of the diamine. This allows for orthogonal synthesis—the selective reaction of the free amine without cross-linking or polymerizing the linker. The Cbz group is highly stable to basic conditions (unlike Fmoc) and mild acids (unlike Boc). It requires catalytic hydrogenolysis (e.g., Pd/C and H2) or strong hydrobromic acid for removal. This unique stability profile allows chemists to perform rigorous amide couplings on the free amine without prematurely unmasking the second reactive site.

Visualizing the Synthetic Logic

The following diagrams illustrate the chemical logic and workflow of utilizing this linker in a standard PROTAC assembly pipeline.

Diagram 1: Stepwise assembly of a PROTAC molecule utilizing the C10 aliphatic linker.

Diagram 2: Orthogonal protection logic ensuring site-specific bioconjugation.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints to verify success before proceeding.

Protocol 1: Amide Coupling of the Free Amine (Warhead Attachment)

This protocol details the attachment of a carboxylic acid-bearing ligand to the free amine of the linker.

-

Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-OBt active ester, which is superior for hindered substrates and prevents epimerization. DIPEA (Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the HCl salt of the diamine, freeing the amine for nucleophilic attack without reacting with the active ester.

-

Procedure:

-

Dissolve 1.0 equivalent (eq) of the carboxylic acid ligand in anhydrous DMF (0.1 M concentration).

-

Add 1.2 eq of HATU and stir at room temperature for 10 minutes to pre-activate the acid.

-

Add 1.1 eq of n-Carbobenzoxy-1,10-diaminodecane hydrochloride to the mixture.

-

Dropwise, add 3.0 eq of DIPEA. The excess base ensures complete neutralization of the HCl salt and drives the coupling.

-

Stir the reaction under an inert nitrogen atmosphere for 2–4 hours at room temperature.

-

-

Self-Validation (Checkpoint): Monitor via LC-MS. The reaction is complete when the mass of the starting acid disappears. Additionally, perform a Ninhydrin stain on a TLC plate; the disappearance of the primary amine (which stains purple) confirms successful amide bond formation.

Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis

Once the first ligand is attached, the Cbz group must be removed to expose the second amine for subsequent coupling.

-

Rationale: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is highly specific to benzyl-based protecting groups. It cleanly cleaves the C-O bond, releasing toluene and carbon dioxide gas, leaving the pure free amine. This avoids harsh acidic conditions that could degrade sensitive functional groups on the newly attached warhead.

-

Procedure:

-

Dissolve the Cbz-protected intermediate in MS-grade Methanol (or Ethyl Acetate if solubility is an issue).

-

Carefully add 10% w/w of Palladium on Carbon (10% Pd/C). Caution: Pd/C is pyrophoric; add under a blanket of argon.

-

Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

-

Stir vigorously at room temperature for 4–12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Self-Validation (Checkpoint): The cessation of CO2 evolution is a physical indicator of completion. Analytically, a positive Ninhydrin test (appearance of a deep purple spot on TLC) and LC-MS confirmation of the mass shift (-134 Da corresponding to the loss of the Cbz group) validate the unmasking of the amine.

Safety, Handling, and Storage

According to established safety data [3], n-Carbobenzoxy-1,10-diaminodecane hydrochloride is classified as a skin and eye irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Must be handled in a well-ventilated fume hood. Wear standard laboratory PPE, including nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry environment, ideally desiccated at 2–8 °C, to prevent moisture-induced degradation or clumping of the crystalline powder.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 131865263, Benzyl N-(10-Aminodecyl)carbamate Hydrochloride." PubChem. Available at:[Link]

n-Carbobenzoxy-1,10-diaminodecane hydrochloride CAS number 1051420-13-3

CAS Number: 1051420-13-3

Synonyms:

Executive Summary

n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a high-purity, monoprotected heterobifunctional linker precursor essential for modern medicinal chemistry, particularly in the field of Targeted Protein Degradation (TPD) . By providing a discrete 10-carbon alkyl spacer with orthogonal amine termini—one free for immediate coupling and one protected by a benzyloxycarbonyl (Cbz/Z) group—this compound solves the "symmetry problem" inherent in using aliphatic diamines.

Its primary utility lies in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , where linker length and hydrophobicity dictate the formation of a productive ternary complex between an E3 ligase and a target protein.

Chemical Identity & Technical Specifications

This compound acts as a "molecular ruler," introducing a precise ~13-15 Å hydrophobic gap between functional moieties.

Physicochemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 342.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 175.0 – 179.0 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Purity (HPLC) | |

| Storage | Desiccate at <15°C; Protect from light |

Structural Analysis

The molecule consists of three distinct domains:

-

The Cbz Protecting Group: Provides stability against basic conditions and mild acids, removable via catalytic hydrogenolysis.[1]

-

The Decyl Chain (

): A lipophilic spacer that facilitates cell permeability and influences the thermodynamic entropy of ligand binding. -

The Primary Amine Salt: A reactive handle ready for amide coupling, reductive amination, or nucleophilic substitution.

Synthesis & Production Protocols

The "Statistical Correction" Synthesis Strategy

Synthesizing monoprotected diamines from symmetric precursors often results in a mixture of unreacted starting material, mono-product, and bis-protected byproduct. To maximize yield and purity, a High-Dilution Statistical Strategy is recommended.

Objective: Synthesize

Reagents:

-

1,10-Diaminodecane (5.0 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM) and Methanol

Step-by-Step Protocol:

-

Dissolution: Dissolve 1,10-diaminodecane (50 mmol) in DCM (200 mL) and cool to 0°C. The large excess is critical to statistically favor the mono-attack.

-

Controlled Addition: Dissolve Cbz-Cl (10 mmol) in DCM (50 mL). Add this solution dropwise to the diamine solution over 2 hours using a syringe pump. Rapid addition leads to bis-protection.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup (The "Salt Wash" Trick):

-

Concentrate the reaction mixture to remove most DCM.

-

Resuspend in water. The unreacted diamine is highly water-soluble; the mono-Cbz product is less so but can be extracted.

-

Adjust pH to ~3-4 with dilute HCl. The bis-Cbz byproduct precipitates (insoluble in water/acid). Filter it off.

-

Extract the filtrate with Ethyl Acetate (removes non-basic impurities).

-

Basify the aqueous layer to pH >10 with NaOH.

-

Extract vigorously with DCM (3x). The mono-protected amine migrates to the organic phase.

-

-

Salt Formation: Treat the DCM layer with 4M HCl in Dioxane to precipitate the target hydrochloride salt.

-

Recrystallization: Recrystallize from MeOH/Et2O to achieve >98% purity.

Visualization of Synthesis Workflow

Figure 1: Statistical synthesis workflow prioritizing mono-protection via stoichiometric control and pH-dependent extraction.

Applications in Drug Discovery (PROTACs)[5]

Linkerology in PROTAC Design

The 10-carbon chain of CAS 1051420-13-3 offers specific advantages:

-

Hydrophobicity: Increases the logP of the final PROTAC, which can aid in penetrating cell membranes, counteracting the high polarity of many E3 ligase ligands (e.g., VHL ligands).

-

Flexibility: Allows the "Warhead" and "Anchor" to fold back or extend to find the optimal lysine for ubiquitination.

Standard Coupling Protocol (Amide Bond Formation)

Scenario: Conjugating the free amine of the linker to a carboxylic acid-containing Warhead (e.g., a derivative of JQ1 or Thalidomide).

-

Activation: Dissolve the Warhead-COOH (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

-

Coupling: Add n-Carbobenzoxy-1,10-diaminodecane HCl (1.0 equiv). Note: Ensure enough base is present to neutralize the HCl salt.

-

Monitoring: Monitor via LC-MS. Reaction is typically complete in 2–4 hours.

-

Deprotection (Step 2): Once coupled, the Cbz group must be removed to attach the second ligand.

-

Method: Hydrogenolysis (H2, Pd/C) in MeOH. This is superior to acid deprotection (e.g., Boc removal) if the Warhead contains acid-sensitive moieties.

-

PROTAC Assembly Logic

Figure 2: Stepwise assembly of a PROTAC using the N-Cbz-1,10-diaminodecane linker. The Cbz group serves as a temporary mask allowing sequential attachment of ligands.

Analytical Characterization (Self-Validation)

To verify the identity of the compound in the lab, compare your data against these expected signals.

NMR (DMSO- , 400 MHz) Prediction

-

7.90 (br s, 3H): Ammonium protons (

- 7.35 (m, 5H): Aromatic protons of the Cbz benzyl group.

- 7.20 (t, 1H): Carbamate NH.

-

5.00 (s, 2H): Benzylic

-

2.95 (q, 2H):

-

2.75 (t, 2H):

- 1.20 – 1.60 (m, 16H): Internal methylene protons of the decyl chain.

Mass Spectrometry (ESI-MS)

-

Expected

: 307.24 Da (Free base mass + H). -

Note: You will not see the chloride ion in positive mode ESI.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to ambient moisture can lead to "clumping" and weighing errors.

-

Chemical Stability: Stable for >2 years if stored properly. The carbamate (Cbz) is stable to TFA and weak bases but degrades in strong aqueous base at high temperatures.

Safety Precautions (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).

-

PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.

References

- Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. (Contextual grounding on linker length importance).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative source for Cbz deprotection protocols).

- Buhimschi, A. D., et al. (2018). "Targeted Protein Degradation: The Linker Matters." Biochemistry, 57(26), 3564–3575. (Mechanistic insight into linker hydrophobicity).

Sources

An In-depth Technical Guide to N-Carbobenzoxy-1,10-diaminodecane Hydrochloride

This guide provides a comprehensive technical overview of N-Carbobenzoxy-1,10-diaminodecane hydrochloride, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, applications, and the scientific principles guiding its use.

Introduction: A Versatile Linker in Complex Synthesis

N-Carbobenzoxy-1,10-diaminodecane hydrochloride, also known by synonyms such as N-Cbz-1,10-diaminodecane Hydrochloride and Benzyl N-(10-Aminodecyl)carbamate Hydrochloride, is a mono-protected diamine that serves as a crucial reagent in multi-step organic synthesis.[1] Its structure, featuring a ten-carbon aliphatic chain, is strategically functionalized with a carbobenzoxy (Cbz) protecting group at one end and a primary amine hydrochloride salt at the other. This differential protection allows for selective chemical transformations, making it an invaluable tool for constructing complex molecules, including peptides, peptidomimetics, and various molecular scaffolds used in medicinal chemistry and materials science.

The Cbz group provides robust protection for one of the amino groups, typically stable under a variety of reaction conditions but readily removable through catalytic hydrogenation. This allows for the selective reaction of the free primary amine, followed by deprotection to reveal the second amine for subsequent functionalization. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Molecular Profile and Characterization

A precise understanding of a compound's molecular weight is fundamental to all stoichiometric calculations in a synthetic workflow. This section details the determination of the molecular weight of N-Carbobenzoxy-1,10-diaminodecane hydrochloride.

Molecular Formula and Weight

The molecular formula for N-Carbobenzoxy-1,10-diaminodecane hydrochloride is C₁₈H₃₁ClN₂O₂. The molecular weight is 342.91 g/mol .[2] This is derived from the summation of the atomic weights of its constituent atoms.

Calculation of Molecular Weight

To ensure accuracy in experimental design, it is instructive to verify the molecular weight based on the atomic masses of the elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 18 | 12.011 | 216.198 |

| Hydrogen | H | 31 | 1.008 | 31.248 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 342.911 |

The calculated molecular weight of 342.911 g/mol is in agreement with the reported value of 342.91 g/mol .[2]

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% (HPLC)[1] |

| Melting Point | 175-179 °C[1] |

| CAS Number | 1051420-13-3[1][2][3] |

Core Applications and Synthetic Utility

The primary utility of N-Carbobenzoxy-1,10-diaminodecane hydrochloride lies in its role as a bifunctional linker. The presence of a protected and a free amine allows for sequential and controlled chemical modifications.

Use in Solid-Phase Peptide Synthesis (SPPS)

A key application is in the synthesis of modified peptides where a long aliphatic spacer is desired. The free amine can be coupled to a solid support or to the C-terminus of a growing peptide chain.

Workflow for SPPS Incorporation:

Synthesis of PROTACs and Other Bifunctional Molecules

In the development of Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The 10-carbon chain of this molecule provides a flexible and sufficiently long spacer for such applications.

Experimental Protocol: Amide Coupling Reaction

This section provides a detailed protocol for a standard amide coupling reaction using N-Carbobenzoxy-1,10-diaminodecane hydrochloride and a generic carboxylic acid.

Objective: To synthesize an N-acylated derivative of the title compound.

Materials:

-

N-Carbobenzoxy-1,10-diaminodecane hydrochloride

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable alternative (e.g., HBTU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Neutralization: In a round-bottom flask, dissolve N-Carbobenzoxy-1,10-diaminodecane hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Coupling: Filter the activated ester solution to remove the DCU precipitate. Add the filtrate dropwise to the solution of the free amine from step 1 at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off any further DCU precipitate. Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-acylated product.

Rationale for Key Steps:

-

Neutralization: The hydrochloride salt must be neutralized to the free amine to make it nucleophilic for the coupling reaction.

-

Activation: The carboxylic acid is converted to a more reactive activated ester (e.g., NHS-ester) to facilitate amide bond formation. DCC is a common and effective coupling agent for this purpose.

-

Work-up: The aqueous washes are crucial for removing unreacted starting materials, coupling reagents, and byproducts.

Conclusion

N-Carbobenzoxy-1,10-diaminodecane hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its defined structure and differential protection scheme provide chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of its properties, particularly its molecular weight, is essential for its effective and efficient use in the laboratory.

References

-

PubChem. (n.d.). 1,10-Decanediamine, N,N'-bis(2-chloroethyl)-N,N'-dimethyl-, dihydrochloride. Retrieved from [Link]

-

CASHBUY. (n.d.). TCI N-Carbobenzoxy-1,10-diaminodecane Hydrochloride. Retrieved from [Link][3]

Sources

Whitepaper: N-Carbobenzoxy-1,10-Diaminodecane Hydrochloride in Advanced Chemical Synthesis

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of precise chemical building blocks dictates the success of complex synthetic pathways. N-Carbobenzoxy-1,10-diaminodecane hydrochloride (CAS: 1051420-13-3) stands as a premier monoprotected aliphatic linker. By masking one terminal amine with a carboxybenzyl (Cbz) group and stabilizing the other as a hydrochloride salt, this compound eliminates the statistical nightmare of symmetrical diamine functionalization. This whitepaper explores the synonymous nomenclature, physicochemical properties, mechanistic causality, and self-validating protocols associated with this critical building block, specifically tailored for researchers developing Proteolysis Targeting Chimeras (PROTACs) and bifunctional conjugates.

Chemical Identity and Synonymous Nomenclature

The chemical literature and commercial vendor catalogs often utilize varying nomenclature for this compound. Understanding these synonyms is critical for accurate procurement and literature mining, as detailed by authoritative chemical suppliers like [1] and [2].

-

Benzyl N-(10-aminodecyl)carbamate hydrochloride: The strict IUPAC designation, highlighting the carbamate (urethane) linkage.

-

N-Cbz-1,10-diaminodecane Hydrochloride: "Cbz" is the universally recognized acronym for the carboxybenzyl protecting group.

-

N-Z-1,10-diaminodecane Hydrochloride: "Z" is a historical abbreviation for the benzyloxycarbonyl group, named after its inventor, Leonidas Zervas.

-

Mono-Cbz-1,10-diaminodecane Hydrochloride: The "mono" prefix explicitly denotes the asymmetrical protection of the diamine, a critical feature for stepwise synthesis.

Table 1: Chemical Nomenclature and Identifiers

| Identifier Type | Value / Specification |

| Primary Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |

| CAS Registry Number | 1051420-13-3 |

| Molecular Formula | C18H30N2O2 · HCl |

| Structural Class | Monoprotected Diaminoalkane / Aliphatic Linker |

Table 2: Physicochemical Properties

| Property | Value | Experimental Relevance |

| Molecular Weight | 342.91 g/mol | Crucial for stoichiometric calculations in coupling. |

| Physical State | White crystalline powder | Indicates high purity; easy to weigh and handle. |

| Melting Point | 175.0 – 179.0 °C | Serves as a primary quality control (QC) metric. |

| Purity (HPLC) | ≥ 98.0% | Prevents side-reactions from diprotected impurities. |

Mechanistic Rationale: The Causality of Monoprotection

The architectural design of N-Cbz-1,10-diaminodecane hydrochloride is not arbitrary; it is rooted in strict chemical causality.

Why a 10-Carbon Chain? In PROTAC development, the linker must bridge an E3 ligase ligand and a Target Protein ligand without inducing steric clashes. A 10-carbon aliphatic chain provides approximately 12–15 Å of spatial separation. This length is frequently the "Goldilocks" zone—long enough to prevent destructive protein-protein interference, yet flexible enough to allow the ternary complex to fold into a degradative conformation ( [3]).

Why the Cbz Protecting Group? The Cbz group offers perfect orthogonality. Unlike Boc (cleaved by TFA) or Fmoc (cleaved by piperidine), Cbz is highly stable to both strong acids and organic bases. This allows chemists to perform rigorous peptide couplings on the free amine end without prematurely unmasking the protected end.

Why the Hydrochloride (HCl) Salt?

Free primary aliphatic amines are highly nucleophilic and prone to absorbing atmospheric

Visualizing the Orthogonal Protection Strategy

Figure 1: Orthogonal Cbz-protection strategy for stepwise aliphatic linker assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm success before proceeding to subsequent synthetic steps.

Protocol A: Amide Coupling (HATU/DIPEA Mediated)

Objective: Conjugate the free amine of the linker to a carboxylic acid-containing target ligand. Causality: HATU is selected over traditional EDC/NHS due to its superior efficiency in forming sterically hindered amides and suppressing epimerization. DIPEA is utilized to liberate the amine from its HCl salt in situ because it is non-nucleophilic and will not compete for the activated ester.

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

-

Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active OAt-ester.

-

Add N-Cbz-1,10-diaminodecane hydrochloride (1.1 eq). Critical Action: The excess DIPEA immediately neutralizes the HCl salt, rendering the primary amine nucleophilic.

-

Stir the reaction mixture for 2–4 hours at room temperature.

-

Quench with saturated

, extract with EtOAc, wash with brine, dry over

Self-Validation Checkpoints:

-

In-Process: Spot the reaction on a silica TLC plate and apply a Ninhydrin (Kaiser) stain. The disappearance of the bright purple/blue spot confirms the complete consumption of the primary amine.

-

Final Verification: LC-MS analysis must display the

peak of the conjugated product and the total absence of the

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the Cbz protecting group to expose the secondary terminal amine for final PROTAC assembly. Causality: Palladium on carbon (Pd/C) combined with hydrogen gas provides a highly specific cleavage of the benzyl carbamate, leaving standard amide bonds and other orthogonal protecting groups completely intact.

Step-by-Step Methodology:

-

Dissolve the Cbz-protected intermediate in MS-grade Methanol (0.05 M).

-

Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of nitrogen to prevent solvent ignition.

-

Evacuate the reaction flask and backfill with

gas via a balloon. Repeat this purge cycle three times. -

Stir vigorously at room temperature for 4–12 hours.

-

Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

-

Concentrate the filtrate under reduced pressure.

Self-Validation Checkpoints:

-

In-Process: Perform a Kaiser test on a micro-aliquot of the concentrated product. A rapid transition to a deep blue color definitively validates the successful unmasking of the primary amine.

-

Final Verification: LC-MS analysis must show a mass shift of

Da, corresponding to the loss of the carboxybenzyl group and the generation of volatile toluene and

Visualizing the PROTAC Assembly Workflow

Figure 2: Modular PROTAC assembly utilizing the 10-carbon diamine linker core.

References

-

National Center for Biotechnology Information (NCBI). "Proteolysis Targeting Chimeras (PROTACs) and Linkerology." PubMed. Available at: [Link]

N-Cbz-1,10-diaminodecane Hydrochloride: Precision Synthesis & Purification Guide

Topic: N-Cbz-1,10-diaminodecane Hydrochloride Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of N-Cbz-1,10-diaminodecane hydrochloride (Benzyl (10-aminodecyl)carbamate HCl) represents a classic challenge in organic chemistry: symmetry breaking .[1] The objective is to functionalize exactly one end of a symmetrical, long-chain aliphatic diamine. Statistical protection methods often result in a mixture of unreacted diamine (starting material), the desired mono-protected product, and the bis-protected byproduct.

This guide details two distinct protocols to achieve high purity:

-

The Monoprotonation Strategy (Recommended): Exploits the kinetics of salt formation to statistically favor the mono-reactive species, minimizing bis-protection.[1]

-

The pH-Switch Extraction Strategy: A robust workup methodology to purify the mono-protected amine from a statistical mixture without chromatography.[1]

Retrosynthetic & Strategic Analysis

The core difficulty lies in the equivalent nucleophilicity of the two primary amine groups on 1,10-diaminodecane. Once the first amine reacts with benzyl chloroformate (Cbz-Cl), the electronic environment of the distal amine (10 carbons away) remains virtually unchanged, making it equally susceptible to a second attack.

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the species distribution.

Caption: Competitive acylation pathways. Because the alkyl chain is long (C10), the first protection event does not sterically or electronically deactivate the second amine, leading to k1 ≈ k2.

Protocol A: The Monoprotonation Strategy (High Selectivity)

This method is superior for laboratory-scale synthesis as it statistically "masks" one amine group via protonation before the electrophile is introduced.[1]

Mechanism

By adding exactly 1.0 equivalent of HCl, the diamine distribution shifts. While a statistical mixture of free base, mono-salt, and di-salt exists, the mono-salt is the dominant species that possesses both a protected (protonated) end and a reactive (free base) end.

Experimental Procedure

Reagents:

-

1,10-Diaminodecane (17.2 g, 100 mmol)

-

Hydrochloric acid (1.0 M in MeOH or Et2O, 100 mmol)

-

Benzyl chloroformate (Cbz-Cl) (17.1 g, 100 mmol)

-

Triethylamine (Et3N) (optional, strictly controlled)

-

Solvent: Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step:

-

Monoprotonation:

-

Dissolve 1,10-diaminodecane (100 mmol) in MeOH (200 mL) at 0 °C.

-

Add 1.0 equivalent of HCl (e.g., 100 mL of 1.0 M HCl in Et2O) dropwise over 30 minutes.

-

Insight: Slow addition ensures equilibrium favors the mono-hydrochloride salt rather than precipitating the dihydrochloride.[1]

-

Stir for 30 minutes to ensure equilibration.

-

-

Acylation:

-

To the stirring mono-salt solution at 0 °C, add Cbz-Cl (100 mmol) dropwise.[1]

-

Critical Control: Do not add excess base at this stage.[1] The free amine of the mono-salt acts as the nucleophile.[1] The HCl generated from the reaction will eventually protonate the remaining free amine, but the initial stoichiometry is key.

-

Alternatively, add Cbz-Cl and simultaneously add Et3N (100 mmol) very slowly to neutralize only the HCl produced by the Cbz-Cl reaction, maintaining the other amine as the ammonium salt.

-

-

Workup (The "pH Switch"):

-

Isolation:

-

Basify the aqueous layer to pH >12 using NaOH.[1]

-

Extract with DCM (3x).[1]

-

Note: The long C10 chain makes the mono-Cbz derivative significantly more lipophilic than the unreacted diamine.[1] If trace diamine remains, it can be removed by washing the DCM solution with water (diamine is slightly water-soluble; mono-Cbz is not).[1]

-

-

Salt Formation:

Protocol B: Statistical Reaction & Purification (Scalable)

If precise control of HCl addition is difficult (e.g., large scale), use the statistical method with a rigorous purification logic.

Logic Flowchart

The following diagram details the "Acid-Base Extraction" required to purify the product without column chromatography.

Caption: Acid-Base extraction workflow. This method relies on the basicity difference: Bis-Cbz is non-basic, Mono-Cbz is mono-basic, Diamine is di-basic.[1]

Characterization & Data

Verification of the product requires confirming the presence of the Cbz group and the integrity of the C10 chain.

Quantitative Data Table

| Property | Value / Observation |

| CAS Number | 1051420-13-3 (HCl salt) / 646-25-3 (Diamine precursor) |

| Molecular Formula | C18H30N2O2[1][4] · HCl |

| Molecular Weight | 342.91 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~176 °C (HCl salt) [1] |

| Solubility | Soluble in MeOH, DMSO, warm water. Insoluble in Et2O.[1] |

NMR Signature (Free Base in CDCl3)

-

7.30–7.35 ppm (m, 5H): Aromatic protons (Cbz group).

-

5.10 ppm (s, 2H): Benzylic protons (Ph-CH 2-O).[1]

-

4.75 ppm (br s, 1H): Carbamate NH.

-

3.18 ppm (q, 2H): Methylene adjacent to carbamate (-CH 2-NH-Cbz).[1]

-

2.68 ppm (t, 2H): Methylene adjacent to free amine (-CH 2-NH2).[1]

-

1.10–1.60 ppm (m, 16H): Internal methylene chain protons.

Troubleshooting & Optimization

Handling Emulsions

The long alkyl chain (C10) acts as a surfactant (cationic detergent) when protonated.

-

Issue: Severe emulsions during the DCM/Water extraction.

-

Solution: Do not shake vigorously; use gentle inversion. Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion. If necessary, filter the biphasic mixture through a pad of Celite.[2]

Solubility of the Diamine

1,10-diaminodecane is a solid at room temperature (MP ~62 °C) and can be sparingly soluble in cold water.

-

Optimization: In the "Monoprotonation" method, ensure the initial diamine is fully dissolved in MeOH before adding HCl. If precipitation of the dihydrochloride occurs (white solid), add more MeOH or warm slightly until it redissolves before adding Cbz-Cl.

Removal of Bis-Cbz

If the "Acid Wash" step (Step 3 in Protocol A) is skipped, Bis-Cbz will contaminate the final product. Bis-Cbz is very difficult to separate from Mono-Cbz by crystallization alone.[1] The acid-base extraction is mandatory.[1]

References

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[1] Retrieved from [Link]

-

Ha, H.-J., et al. (2007).[1] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. (Methodology adapted for Cbz). Retrieved from [Link]

-

PubChem. Benzyl N-(10-aminodecyl)carbamate hydrochloride.[1] CID 131865263.[1] Retrieved from [Link]

Sources

n-Carbobenzoxy-1,10-diaminodecane hydrochloride purity analysis

Technical Guide: Purity Analysis of -Carbobenzoxy-1,10-diaminodecane Hydrochloride[1]

Executive Summary & Chemical Context

asymmetryThe Analytical Challenge: The synthesis typically involves reacting 1,10-diaminodecane with Benzyl chloroformate (Cbz-Cl). This statistical reaction generates three species:

-

Unreacted Starting Material: 1,10-Diaminodecane (UV-inactive, highly polar).

-

Target Product: Mono-Cbz-1,10-diaminodecane (UV-active, amphiphilic).

-

Over-reacted Impurity:

-Di-Cbz-1,10-diaminodecane (UV-active, highly hydrophobic).

A standard "purity by HPLC" report at 254 nm is often deceptive because it fails to detect the UV-silent starting diamine. This guide outlines a self-validating analytical strategy that accounts for both UV-active and UV-silent impurities, ensuring the integrity of downstream conjugations.

Critical Quality Attributes (CQA) & Impurity Profiling

Before establishing protocols, we must define what "pure" means for this specific linker.

| Attribute | Specification Target | Method | Rationale |

| Identity | Proton NMR ( | NMR | Confirms Cbz group and methylene chain integrity. |

| Assay (HPLC) | > 98.0% (Area) | HPLC-UV (210/254 nm) | Quantifies the ratio of Mono-Cbz vs. Di-Cbz. |

| Residual Diamine | < 0.5% | TLC / LC-MS / NMR | Critical: Diamine cross-links targets, causing aggregation. |

| Counter-ion | 9.5% - 11.5% Cl | Titration / IC | Confirms Mono-HCl salt stoichiometry (Theoretical: 10.3%). |

| Appearance | White crystalline solid | Visual | Discoloration indicates oxidation of the amine. |

Analytical Strategy Workflow

The following directed graph illustrates the logical flow of analysis. Note the parallel pathways for UV-active and UV-silent detection.

Figure 1: Integrated analytical workflow ensuring coverage of both UV-active and silent species.

Protocol 1: HPLC-UV Method (Related Substances)

Purpose: To separate the target mono-protected amine from the hydrophobic di-protected impurity and benzyl alcohol byproducts. Expert Insight: Standard C18 columns work, but the mobile phase must be acidic. The free amine on the target molecule will tail severely at neutral pH. We use TFA to ensure it exists as a protonated cation, improving peak shape.

Chromatographic Conditions

-

Instrument: HPLC or UPLC with PDA/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: 210 nm (amide bond/end absorption) and 254 nm (Cbz aromatic ring).

-

Column Temp: 30°C.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration / Salt Elution |

| 2.0 | 5 | Hold to elute polar diamine (void) |

| 15.0 | 95 | Linear Ramp to elute Di-Cbz |

| 20.0 | 95 | Wash |

| 20.1 | 5 | Re-equilibration |

| 25.0 | 5 | End |

Interpretation:

-

Void Volume (~1-2 min): The starting material (1,10-diaminodecane) will likely elute here. It is poorly detected at 254 nm.

-

Main Peak (~8-10 min):

-Cbz-1,10-diaminodecane. -

Late Eluter (~14-16 min):

-Di-Cbz-1,10-diaminodecane (Major impurity).

Protocol 2: Structural Verification via NMR

Purpose: To detect the "invisible" 1,10-diaminodecane impurity and confirm the 1:1 integration of the Cbz group to the alkyl chain. Expert Insight: The integration ratio between the aromatic protons and the alpha-methylene protons is the primary check for mono-protection.

Methodology:

-

Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl

as the HCl salt is sparingly soluble). -

Acquire a standard

H spectrum (16 scans min).

Key Diagnostic Signals (ppm in DMSO-d6):

- 7.30 - 7.40 (m, 5H): Aromatic protons of the Cbz group.

-

5.00 (s, 2H): Benzylic -CH

- 7.20 (t, 1H): Carbamate -NH- (exchangeable).

-

7.80 (br s, 3H): Ammonium -NH

-

2.95 (q, 2H): Methylene adjacent to carbamate (-CH

-

2.75 (t, 2H): Methylene adjacent to ammonium (-CH

Self-Validation Check: Calculate the integration ratio of the Aromatic region (5H) to the Benzylic protons (2H). It must be exactly 2.5:1. If the aromatic region is higher, suspect Di-Cbz impurity. If the aliphatic region (1.20-1.50 ppm) integrates higher than expected relative to the aromatics, suspect residual 1,10-diaminodecane.

Protocol 3: Chloride Content Analysis

Purpose: To confirm the product is the mono-hydrochloride salt and not the free base or a mixed salt. Method: Argentometric Titration (Volhard Method or Potentiometric).

Step-by-Step:

-

Accurately weigh 100 mg of the sample into a 150 mL beaker.

-

Dissolve in 50 mL deionized water (Product is water-soluble; Di-Cbz impurity is not—filter if turbid).

-

Add 1 mL of 5% Nitric Acid (

). -

Titrate with 0.1 N Silver Nitrate (

) using a potentiometric electrode (silver/sulfide ISE). -

Calculation:

-

Target: ~10.34% for Monohydrochloride (

).

-

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Store in a desiccator.

-

Stability: The carbamate (Cbz) is stable to acid but sensitive to strong base (hydrolysis) and high heat.

-

Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation (yellowing).

References

n-Carbobenzoxy-1,10-diaminodecane hydrochloride solubility data

Technical Guide: Solubility Profile & Handling of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -Carbobenzoxy-1,10-diaminodecane Hydrochloride[1]

Executive Summary

Compound:

This guide addresses the solubility challenges associated with the "amphiphilic paradox" of this molecule. While the ammonium chloride head group is highly polar, the long decyl chain (

Solubility Data & Solvent Compatibility Matrix

The following data is synthesized from standard protocols for long-chain mono-protected amine salts. Quantitative values refer to functional solubility limits at standard temperature and pressure (STP) unless otherwise noted.

Table 1: Qualitative Solubility Matrix ( )

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Primary Alcohols | Methanol (MeOH) | High (>100 mg/mL) | Ideal for initial dissolution; solvent of choice for NMR. |

| Ethanol (EtOH) | High (>50 mg/mL) | Preferred for recrystallization (hot). | |

| Isopropanol (IPA) | Moderate | Good for inducing crystallization upon cooling. | |

| Polar Aprotic | DMSO | Very High | Use only if necessary; difficult to remove. |

| DMF | High | Suitable for coupling reactions. | |

| Chlorinated | Dichloromethane (DCM) | Insoluble | The HCl salt precipitates; the free base is soluble. |

| Chloroform | Sparingly Soluble | Limited solubility for the salt form. | |

| Ethers | Diethyl Ether ( | Insoluble | Critical Anti-solvent for precipitation. |

| THF | Low/Sparingly | Poor solubility for the salt; good for the free base. | |

| Aqueous | Water | Low to Moderate | Soluble in hot water; tends to form gels or micelles in cold water due to surfactant-like structure. |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities. |

The Amphiphilic Mechanism

The solubility behavior is governed by the competition between the ionic

-

In Water: The hydrophobic effect of the

chain dominates at low temperatures, leading to poor solubility or micelle formation. Heating disrupts this, allowing the ionic head to solvate.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

In Alcohols: The alkyl chain interacts favorably with the ethyl/methyl groups of the solvent, while the hydroxyl group solvates the ions, making alcohols the thermodynamic sweet spot.[2]

Experimental Protocols: Purification & Recrystallization

The most common point of failure with this compound is the inability to separate it from the di-protected byproduct (

Protocol A: Recrystallization (Purification of HCl Salt)

Objective: Remove di-Cbz impurities (insoluble in water/alcohols) and trace diamine (highly soluble).[2]

-

Dissolution: Suspend the crude

-Cbz-1,10-diaminodecane HCl (10 g) in absolute Ethanol (50 mL) . -

Heating: Heat the mixture to reflux (

) with stirring. The salt should dissolve completely.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Note: If undissolved solids remain at reflux, they are likely the di-Cbz byproduct . Filter these off while hot.

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

-

Anti-Solvent Addition: If crystallization does not initiate, add Diethyl Ether (20-30 mL) dropwise to the stirring solution until slight turbidity persists.

-

Cooling: Place the flask in a freezer (

) for 12 hours. -

Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold Ether (

mL) to remove residual ethanol and non-polar impurities. -

Drying: Dry under high vacuum (<1 mbar) at

to remove solvent traces.

Protocol B: Free Base Extraction (Switching Forms)

Objective: Convert the HCl salt to the free amine for nucleophilic reactions.[2]

-

Suspend the HCl salt in Dichloromethane (DCM) .

-

Add an equal volume of 1M NaOH or saturated

.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Shake vigorously. The solid will dissolve as it deprotonates and partitions into the DCM layer.

-

Separate the organic layer, dry over

, and concentrate.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Result: The free base is a waxy solid/oil, soluble in DCM, THF, and Toluene.

-

Synthesis & Separation Logic

The following diagram illustrates the critical solubility-based separation logic used to isolate the mono-protected species from the reaction mixture.

Figure 1: Solubility-driven purification workflow. The protocol exploits the pH-dependent solubility switch of the amine to separate it from non-basic (Di-Cbz) and highly polar (Diamine) contaminants.[2]

Critical Handling Precautions

-

Hygroscopicity: The hydrochloride salt can be hygroscopic. Store in a desiccator. Moisture absorption will lower the melting point and lead to "clumping" which complicates weighing.

-

Micelle Formation: In aqueous buffers (e.g., for biological assays), the

chain may induce micelle formation at concentrations >1 mM. Always perform a Critical Micelle Concentration (CMC) check if using in cell-based assays.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Reaction Stoichiometry: When using this salt in coupling reactions (e.g., amide bond formation), ensure the addition of exactly 1 equivalent of base (e.g., DIPEA, TEA) to release the nucleophilic amine in situ. Excess base can lead to side reactions or racemization if chiral centers are present elsewhere.[2]

References

-

TCI Chemicals. (n.d.).[2] N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Product Specifications. Retrieved from

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. (Methodology basis for mono-protection).

-

Sigma-Aldrich. (n.d.). 1,10-Diaminodecane (Precursor) Physical Properties. Retrieved from

-

ChemicalBook. (2023).[2] N-Carbobenzoxy-1,10-diaminodecane Hydrochloride Properties. Retrieved from

n-Carbobenzoxy-1,10-diaminodecane hydrochloride safety and handling

Technical Guide: Safety, Handling, and Application of N-Carbobenzoxy-1,10-diaminodecane Hydrochloride

Executive Summary

N-Carbobenzoxy-1,10-diaminodecane hydrochloride (Cbz-1,10-diaminodecane HCl) is a specialized mono-protected diamine linker used extensively in medicinal chemistry, bioconjugation, and polymer synthesis. Its structural utility lies in its asymmetry: one amino group is masked by a benzyloxycarbonyl (Cbz) protecting group, while the other remains a free primary amine (stabilized as a hydrochloride salt). This allows for precise, stepwise elongation of molecular chains without the risk of uncontrolled polymerization or cross-linking.

This guide provides a rigorous operational framework for handling this compound, bridging the gap between basic safety data sheets (SDS) and practical laboratory application.

Chemical & Physical Profile

Understanding the physicochemical properties is the first step in designing safe experimental protocols. The hydrochloride salt form imparts stability but also introduces hygroscopicity.

| Property | Specification |

| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |

| Synonyms | Benzyl N-(10-aminodecyl)carbamate HCl; Cbz-1,10-diaminodecane HCl |

| CAS Number | 1051420-13-3 |

| Molecular Formula | C₁₈H₃₀N₂O₂[1][2][3][4][5] · HCl |

| Molecular Weight | 342.91 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175°C – 179°C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; limited solubility in water and non-polar organics (Hexane).[3] |

| Acidity | Weakly acidic in solution due to the ammonium hydrochloride moiety. |

Hazard Identification & Risk Assessment

While often categorized as a standard irritant, the specific risks of long-chain amine salts require nuanced attention.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Operational Risks:

-

Inhalation Sensitization: Like many aliphatic amines, dust inhalation can trigger respiratory sensitization. The hydrochloride form reduces volatility but increases the density of airborne particulates during weighing.

-

Corrosivity Potential: While officially an irritant, the combination of moisture (sweat/tears) and the HCl salt can create localized acidic environments, leading to burns upon prolonged contact.

-

Hygroscopic Instability: Absorption of atmospheric water does not immediately degrade the Cbz group but causes the salt to clump, altering stoichiometry in precise coupling reactions.

Storage & Stability Protocols

To maintain reagent integrity for quantitative applications (e.g., PROTAC linker synthesis), adhere to the following storage logic.

Figure 1: Decision logic for the intake and storage of hygroscopic amine salts.

Protocol:

-

Temperature: Store at 2–8°C. Room temperature storage is acceptable for short durations (<1 week), but cold storage prevents slow oxidation of the amine.

-

Atmosphere: Keep under Argon or Nitrogen. The free amine (even as a salt) can slowly react with atmospheric CO₂ to form carbamates if any free base is present in equilibrium.

-

Container: Amber glass vials with Teflon-lined caps are preferred to prevent light degradation and moisture ingress.

Handling & Engineering Controls

Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P2 (EU) dust mask is mandatory during weighing. Use a fume hood to prevent dust dispersion.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift behind lenses.

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions in DMSO or DMF, as these solvents facilitate permeation.

Weighing Procedure:

-

Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

-

Use an anti-static gun if the powder is static-charged to prevent dispersal.

-

Clean the balance area with a mild sodium bicarbonate solution (neutralizes acidic residues) followed by water.

Experimental Application: Linker Chemistry

The primary value of Cbz-1,10-diaminodecane HCl is its ability to serve as a spacer. The following protocols illustrate its use in a standard "Extension-Deprotection" cycle.

Workflow Visualization

Figure 2: Synthetic pathway utilizing the mono-protected diamine as a heterobifunctional linker surrogate.

Protocol A: Coupling the Free Amine

Objective: Attach the linker to a carboxylic acid-containing payload.

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.

-

Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes.

-

Note: You need extra base (3.0 equiv vs standard 2.0) because 1.0 equiv is consumed effectively neutralizing the HCl salt of the linker.

-

-

Addition: Add Cbz-1,10-diaminodecane HCl (1.0 equiv).

-

Reaction: Stir at Room Temp for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 342.9 - 36.5 (HCl) - 18 (H2O)).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 1N HCl, and Brine. Dry over Na₂SO₄.

Protocol B: Removing the Cbz Group (Deprotection)

Objective: Expose the second amine for further reaction.

-

Setup: Dissolve the intermediate in Methanol or EtOH.

-

Catalyst: Add 10% Pd/C (10% by weight of the substrate).

-

Safety: Add catalyst wet (under inert gas) to avoid igniting methanol vapors.

-

-

Hydrogenation: Apply H₂ atmosphere (balloon pressure is usually sufficient) for 2–16 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Caution: Spent Pd/C is pyrophoric. Do not let the filter cake dry out completely before disposal.

-

-

Result: The filtrate contains the free amine.

Emergency Response Protocols

| Incident | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses immediately if present.[5][7][8] The HCl salt is acidic; rapid dilution is critical to prevent corneal opacity. |

| Skin Contact | Brush off dry particles first (adding water to a large mass of salt can cause a localized exothermic acidic reaction). Then wash with soap and copious water.[6][9] |

| Spill (Solid) | Do not dry sweep (creates dust).[7] Cover with damp paper towels or use a HEPA-filter vacuum. Neutralize the surface with weak sodium bicarbonate solution. |

| Fire | Material emits toxic fumes (NOx, HCl) under fire conditions. Firefighters must use SCBA. Use CO₂, dry chemical, or foam.[5][8] |

Waste Disposal

-

Regulatory Compliance: Dispose of as hazardous chemical waste.

-

Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

-

Labeling: clearly label as "Amine Hydrochloride Salt – Irritant."

References

-

PubChem. (2025).[10] Benzyl N-(10-aminodecyl)carbamate hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Master Organic Chemistry. (2024). The Cbz (Benzyloxycarbonyl) Protecting Group. Retrieved March 5, 2026, from [Link]

Sources

- 1. 1051420-16-6|Benzyl (12-aminododecyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemazone.com [chemazone.com]

- 3. labproinc.com [labproinc.com]

- 4. 1,10-Diaminodecane (CAS 646-25-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. SID 354334856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Utilization of N-Carbobenzoxy-1,10-diaminodecane HCl in Precision Peptide Engineering

Abstract

N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) is a critical heterobifunctional linker precursor used in the synthesis of bivalent ligands, peptide dimers, and surface-modified biomaterials.[1][2][3][4][5][6][7][8] Its unique structure—a hydrophobic 10-carbon alkyl chain terminated by a free amine (as an HCl salt) and a carbobenzoxy (Z)-protected amine—allows for the precise, stepwise introduction of a long-range spacer (~13–15 Å) without the risk of uncontrolled polymerization. This guide details the physicochemical properties, strategic applications, and validated protocols for utilizing this linker in high-fidelity peptide synthesis.

Part 1: Technical Specifications & Chemical Logic

Physicochemical Properties

The hydrochloride salt form provides enhanced stability and crystallinity compared to the free base, but requires specific neutralization steps during synthesis.

| Property | Specification |

| Chemical Name | N-Carbobenzoxy-1,10-diaminodecane hydrochloride |

| Synonyms | N-Z-1,10-diaminodecane HCl; Benzyl N-(10-aminodecyl)carbamate HCl |

| CAS Number | 1051420-13-3 |

| Molecular Formula | C₁₈H₃₀N₂O₂[1][2][3][5] · HCl |

| Molecular Weight | 342.90 g/mol |

| Chain Length | ~13–15 Å (extended conformation) |

| Solubility | Soluble in DMF, DMSO, Methanol. Sparingly soluble in DCM (unless neutralized). |

| Purity Requirement | >98% (HPLC) to prevent truncated linker byproducts. |

| Storage | Desiccate at +2°C to +8°C. Hygroscopic. |

The "C10" Strategic Advantage

In peptide engineering, the choice of linker length is non-trivial. The 1,10-decyl chain offers distinct advantages over shorter (ethyl, propyl) or hydrophilic (PEG) linkers:

-

Hydrophobic Shielding: The alkyl chain introduces a lipophilic domain, which can facilitate membrane insertion for antimicrobial peptides (AMPs) or improve the blood-brain barrier (BBB) permeability of small molecule conjugates.

-

Distance & Flexibility: The ~14 Å span is ideal for bivalent ligands targeting G-protein coupled receptor (GPCR) dimers (e.g., Adenosine A1-Dopamine D1 heteromers), allowing two pharmacophores to bind simultaneously without steric interference.

-

Prevention of Dimerization: Unlike symmetrical diamines (e.g., 1,10-diaminodecane), the Mono-Z protection ensures that only one end of the linker reacts during the first coupling step, preventing the formation of "dumbbells" (peptide-linker-peptide) until explicitly desired.

Part 2: Experimental Protocols

Protocol A: Coupling to Carboxyl-Peptides (Solution Phase)

Objective: Attach the linker to the C-terminus of a peptide or a carboxylic acid drug pharmacophore. Mechanism: Amide bond formation via active ester activation.

Reagents:

-

Peptide/Acid (1.0 equiv)

-

N-Cbz-1,10-diaminodecane HCl (1.1 – 1.2 equiv)

-

Coupling Reagent: HATU or PyBOP (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid component (Peptide-COOH) and HATU in anhydrous DMF under nitrogen. Stir for 2 minutes.

-

Neutralization (Critical): In a separate vial, dissolve N-Cbz-1,10-diaminodecane HCl in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the HCl salt. Note: The solution may become cloudy as amine salts shift equilibrium; ensure complete dissolution.

-

Coupling: Add the neutralized linker solution to the activated peptide mixture. Immediately add the remaining DIPEA (2.0–3.0 equiv) to maintain pH ~8–9.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/TLC. The hydrophobic C10 chain usually causes a significant retention time shift.

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃, and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: Z-Group Deprotection (Hydrogenolysis)

Objective: Remove the Carbobenzoxy (Z) protecting group to liberate the distal amine for further functionalization (e.g., creating a homodimer). Constraint: This method is compatible with most peptides but incompatible with Cys(Trt) or Met (sulfur can poison the catalyst).

Reagents:

-

Pd/C (10% wt loading)

-

Hydrogen Gas (H₂) (Balloon or Parr shaker)

-

Solvent: Methanol (MeOH) or MeOH/DMF mixture if solubility is poor.

Step-by-Step Methodology:

-

Preparation: Dissolve the Z-protected conjugate in MeOH. If the peptide is hydrophobic (due to the C10 chain), add DMF dropwise until clear.

-

Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) for 2–16 hours.

-

Monitoring: Monitor by LC-MS. The mass should decrease by ~134 Da (Loss of C₈H₆O₂).

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product is now a free amine, ready for the second coupling.

Part 3: Strategic Workflow Visualization

The following diagram illustrates the "Orthogonal Linker Strategy" used to construct bivalent ligands.

Figure 1: Stepwise synthesis of bivalent peptide ligands using the mono-protected C10 linker.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Incomplete neutralization of HCl salt. | Ensure at least 1.0 equiv of DIPEA is added to the linker before mixing with the activated ester. |

| Precipitation | Hydrophobicity of C10 chain. | Switch solvent from DCM to DMF or NMP. Add chaotropic salts (LiCl) if aggregating. |

| Incomplete Deprotection | Catalyst poisoning (Sulfur). | If Peptide contains Met/Cys, switch from H₂/Pd to HBr/AcOH (Acidolysis) or use liquid HF (specialized equipment required). |

| Double Addition | Loss of Z-group during storage. | Verify purity of starting material. Ensure no strong acids were present during storage. |

References

-

National Institutes of Health (NIH). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. (Context for C10 spacer utility). Available at: [Link]

-

MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (Linker chemistry principles). Available at: [Link]

-

Organic Syntheses. Decamethylenediamine Synthesis Protocols. (Background on free amine handling). Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dimerization of a Phage-Display Selected Peptide for Imaging of αvβ6- Integrin: Two Approaches to the Multivalent Effect [thno.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Amine synthesis by C-N bond cleavage [organic-chemistry.org]

- 6. Dimeric peptides with three different linkers self-assemble with phospholipids to form peptide nanodiscs that stabilize membrane proteins - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions | MDPI [mdpi.com]

Application Note: A Comprehensive Protocol for the Di-N-benzyloxycarbonyl (Cbz) Protection of 1,10-Diaminodecane

Introduction: The Strategic Use of Cbz in Diamine Chemistry

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals, polymers, and molecular linkers, the precise control of reactive functional groups is paramount. Primary amines, being potent nucleophiles and bases, often require temporary masking or "protection" to prevent undesired side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone of amine protection strategy.[1][2][3] Its enduring utility stems from its remarkable stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[1][4][5]

This document provides a detailed protocol for the protection of 1,10-diaminodecane, a versatile C10 aliphatic linker.[6] Protecting both amino groups with Cbz moieties yields a symmetrical building block, N,N'-dibenzyloxycarbonyl-1,10-diaminodecane, which is stable for storage and ready for subsequent synthetic transformations where the nucleophilicity of the nitrogen atoms must be suppressed.

The protocol employs the classic Schotten-Baumann reaction conditions, a robust and scalable method involving a two-phase solvent system.[7][8][9] This approach is highly effective for acylating water-soluble amines, as the aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9][10] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer insights into reaction monitoring, product characterization, and troubleshooting.

Reaction Mechanism and Guiding Principles

The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[11][12][13]

The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl).[9][12]

Caption: Cbz protection via nucleophilic acyl substitution.

Under Schotten-Baumann conditions, the reaction is performed in a biphasic system (e.g., an organic solvent and water). A base, such as sodium hydroxide or sodium bicarbonate, is dissolved in the aqueous phase. Its primary role is to neutralize the generated HCl, converting it to a salt (e.g., NaCl).[8][9] This is crucial for two reasons:

-

Preventing Amine Salt Formation: It prevents the protonation of the unreacted starting amine, which would render it non-nucleophilic and halt the reaction.

-

Driving Equilibrium: By consuming a product (HCl), it drives the reaction to completion according to Le Châtelier's principle.

Detailed Experimental Protocol: Di-Cbz Protection

This protocol details the synthesis of N,N'-bis(benzyloxycarbonyl)-1,10-diaminodecane.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |

| 1,10-Diaminodecane | 172.31 | 5.00 g | 29.01 | 1.0 | Solid, may need gentle warming to melt for weighing.[6] |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 10.91 g (9.13 mL) | 63.93 | 2.2 | Lachrymator; handle in a fume hood.[14] |

| Sodium Hydroxide (NaOH) | 40.00 | 2.55 g | 63.8 | 2.2 | |

| Dichloromethane (DCM) | - | 100 mL | - | - | For reaction and extraction. |

| Deionized Water | - | 100 mL | - | - | |

| Brine (Saturated NaCl) | - | 50 mL | - | - | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - | For drying. |

Equipment

-

250 mL two-neck round-bottom flask

-

125 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Sources

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,10-Diaminodecane [webbook.nist.gov]

- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. Schotten-Baumann_reaction [chemeurope.com]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Benzyl Chloroformate [commonorganicchemistry.com]

Application Note: Strategic Deprotection of N-Carbobenzoxy-1,10-diaminodecane Hydrochloride

Executive Summary

This guide details the deprotection of N-Carbobenzoxy-1,10-diaminodecane hydrochloride (N-Cbz-1,10-diaminodecane HCl) to yield 1,10-diaminodecane. This transformation is a critical step in the synthesis of heterobifunctional crosslinkers, PROTAC® linkers, and polymer precursors where the 10-carbon aliphatic chain serves as a precise spacer.

While the Carbobenzoxy (Cbz or Z) group is classically removed via catalytic hydrogenolysis, the presence of the hydrochloride salt on the distal amine requires specific handling to ensure solubility and stoichiometric control. This note provides two validated protocols: Catalytic Hydrogenolysis (Method A - Preferred) and Acidolytic Cleavage (Method B - Alternative), along with analytical validation parameters.

Strategic Analysis: Method Selection

The choice of deprotection strategy depends on the available equipment and the presence of other functional groups in the downstream application.

| Feature | Method A: Catalytic Hydrogenolysis ( | Method B: Acidolytic Cleavage ( |

| Mechanism | Reductive cleavage (Heterogeneous catalysis) | Acid-catalyzed |

| Byproducts | Toluene, | Benzyl bromide, |

| Product Form | Mono-hydrochloride salt (typically) | Dihydrobromide salt |

| Purity Profile | High (Clean workup, simple filtration) | Moderate (Requires precipitation/washing) |

| Safety | Flammability ( | Corrosive, lachrymator ( |

| Recommendation | Primary Choice for >95% of applications. | Use only if substrate contains reducible groups (e.g., alkenes, alkynes). |

Protocol A: Catalytic Hydrogenolysis (Gold Standard)

Reference Standard: Greene's Protective Groups in Organic Synthesis [1]

Reaction Logic

The reaction utilizes Palladium on Carbon (Pd/C) to cleave the benzyl-oxygen bond.[1][2][3] The resulting carbamic acid intermediate spontaneously decarboxylates.[3][4]

Reaction Equation:

Materials

-

Substrate: N-Cbz-1,10-diaminodecane HCl (1.0 equiv)

-

Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk; 10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[3][5] Note: MeOH is preferred for better solubility of the HCl salt.

-

Hydrogen Source:

balloon or Parr shaker (1-3 atm).

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 2.9 mmol) of N-Cbz-1,10-diaminodecane HCl in 20 mL of Methanol. Sonicate if necessary to ensure the salt is fully dissolved.

-

Inerting: Flush the flask with Nitrogen (

) or Argon for 5 minutes to remove oxygen. -

Catalyst Addition: Carefully add 100 mg of 10% Pd/C.

-

Safety: Add the catalyst to the wet solution under inert gas. Dry Pd/C can ignite methanol vapors in the presence of air.

-

-

Hydrogenation:

-

Balloon Method: Attach a hydrogen-filled balloon fitted with a needle through a septum. Briefly evacuate and backfill with

(3 cycles). -

Parr Shaker: Pressurize to 30 psi (2 atm).

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Check TLC (System: 10% MeOH in DCM with 1%

). The starting material (UV active) should disappear. The product is not UV active; stain with Ninhydrin (purple/blue).

-

-

Workup:

-

Flush system with Nitrogen.

-

Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 10 mL MeOH.

-

Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water before disposal.[6]

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the white solid product (1,10-diaminodecane mono-hydrochloride).

Workflow Visualization

Figure 1: Operational workflow for the catalytic hydrogenolysis of Cbz-protected diamines.

Protocol B: Acidolytic Cleavage (Alternative)

Use this method only if catalytic hydrogenation is unavailable or contraindicated.

Materials

-

Reagent: 33% Hydrogen Bromide (HBr) in Glacial Acetic Acid.

-

Solvent: Diethyl Ether (

) for precipitation.

Step-by-Step Methodology

-

Setup: Place 1.0 g of N-Cbz-1,10-diaminodecane HCl in a dry round-bottom flask.

-

Addition: Add 5 mL of 33% HBr/AcOH solution.

-

Note: Significant gas evolution (

) will occur.

-

-

Reaction: Stir at room temperature for 1 hour.

-

Precipitation: Slowly add 50 mL of cold Diethyl Ether to the reaction mixture. The product will precipitate as the dihydrobromide salt.

-

Isolation: Filter the solid, wash extensively with ether to remove benzyl bromide and acetic acid.

-

Result: 1,10-Diaminodecane

2HBr.

Analytical Validation

To verify the success of the deprotection, utilize the following analytical markers:

| Technique | Expected Observation (Starting Material) | Expected Observation (Product) |